1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-
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Overview
Description
1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the pyrrole ring is treated with a nitrating agent such as nitric acid.
Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tosyl group can enhance the compound’s solubility and stability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)ethanone: Similar structure but lacks the pyrrole and tosyl groups.
1-(4-Nitrophenyl)-2-tosyl-1H-pyrrole: Similar structure but with different substitution patterns.
Uniqueness
1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is unique due to the combination of the nitrophenyl, tosyl, and pyrrole groups, which confer specific chemical and physical properties that are not present in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
827024-09-9 |
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Molecular Formula |
C19H16N2O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonyl-5-(3-nitrophenyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C19H16N2O5S/c1-13-6-8-17(9-7-13)27(25,26)20-18(14(2)22)10-11-19(20)15-4-3-5-16(12-15)21(23)24/h3-12H,1-2H3 |
InChI Key |
PKOMQUGMWWCCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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